molecular formula C9H11Cl2NO2S B261633 4,5-dichloro-N-ethyl-2-methylbenzenesulfonamide

4,5-dichloro-N-ethyl-2-methylbenzenesulfonamide

Cat. No. B261633
M. Wt: 268.16 g/mol
InChI Key: XCBOSQGVQYNANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dichloro-N-ethyl-2-methylbenzenesulfonamide, also known as Diclazuril, is a chemical compound that belongs to the class of benzene sulfonamides. Diclazuril has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 4,5-dichloro-N-ethyl-2-methylbenzenesulfonamide involves the inhibition of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA and RNA in the parasite. This leads to the disruption of the parasite's cell division and ultimately its death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well-tolerated in animals. It has been found to be effective against a wide range of coccidian parasites, including Eimeria tenella, Eimeria acervulina, and Eimeria maxima. This compound has also been found to have a long half-life in the body, which makes it an ideal candidate for the treatment of chronic parasitic infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4,5-dichloro-N-ethyl-2-methylbenzenesulfonamide is its efficacy against a wide range of coccidian parasites. It has also been found to have a low toxicity profile and is well-tolerated in animals. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale animal production.

Future Directions

There are several future directions for the research and development of 4,5-dichloro-N-ethyl-2-methylbenzenesulfonamide. One potential area of research is the development of more cost-effective synthesis methods for this compound. Another area of research is the investigation of this compound's potential use in the treatment of other parasitic diseases in animals. Additionally, there is a need for further studies to evaluate the safety and efficacy of this compound in different animal species.

Synthesis Methods

4,5-dichloro-N-ethyl-2-methylbenzenesulfonamide can be synthesized by the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with N-ethylglycine ethyl ester in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield this compound.

Scientific Research Applications

4,5-dichloro-N-ethyl-2-methylbenzenesulfonamide has been extensively used in scientific research due to its potential applications in the field of veterinary medicine. It has been found to be effective against coccidiosis, a parasitic disease that affects poultry and other livestock. This compound has also been studied for its potential use in the treatment of other parasitic diseases in animals.

properties

Molecular Formula

C9H11Cl2NO2S

Molecular Weight

268.16 g/mol

IUPAC Name

4,5-dichloro-N-ethyl-2-methylbenzenesulfonamide

InChI

InChI=1S/C9H11Cl2NO2S/c1-3-12-15(13,14)9-5-8(11)7(10)4-6(9)2/h4-5,12H,3H2,1-2H3

InChI Key

XCBOSQGVQYNANM-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1C)Cl)Cl

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1C)Cl)Cl

Origin of Product

United States

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